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molecular formula C4H7NO B7823231 N-Vinylacetamide CAS No. 28408-65-3

N-Vinylacetamide

Cat. No. B7823231
M. Wt: 85.10 g/mol
InChI Key: RQAKESSLMFZVMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06166253

Procedure details

To 7869 kg of a recovered acetal solution comprising 74.4 wt % dimethylacetal, 13.8 wt % methanol, 7.5 wt % acetaldehyde, 3.3 wt % methyl acetate and 1 wt % water obtained in the water separation step described below and 144 kg of methanol obtained in the N-vinylacetamide concentration step described below, there was added an additional 15 kg of methanol, and then 212 kg of recycled solution comprising 11.0 wt % acetamide, 54.4 wt % N-vinylacetamide, 32.2 wt % N-(1-methoxyethyl)acetamide and 2.4 wt % of other components obtained by the filtrate recovery step described below, 239 kg of acetamide and 165 kg of acetaldehyde were added thereto and thoroughly mixed to prepare a reaction starting solution. The molar ratio of the N-vinylacetamide and the N-(1-methoxyethyl)acetamide, acetamide, acetal, acetaldehyde, water and methanol in the mixture was 1:0.28:3.14:46.4:12.3:3.64:27.8. In terms of "moieties" the proportion was "amide":"ethylidene":"methoxy":"water"=1:13.2:26.6:3.5. Of this starting material, 450 L was fed each hour through the top of a reactor filled with 150 L of the strongly acidic ion-exchange resin "Dowex MSC-1" (registered trademark). Warm water at 40° C. was poured over the jacket of the reactor to maintain a reaction temperature of 40° C. The reaction results were calculated based on quantitative analysis by gas chromatography, after neutralization of the reaction solution obtained through the outlet at the bottom of the reactor. Based on the reaction results, the N-(1-methoxyethyl)acetamide yield (with respect to acetamide+N-(1-methoxyethyl)acetamide+N-vinylacetamide) was 88.0%, and the ethylidene bisacetamide yield as a reaction by-product (calculated on the same standard as the N-(1-methoxyethyl)acetamide yield) was 4.0%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
15 kg
Type
solvent
Reaction Step Nine
[Compound]
Name
recycled solution
Quantity
212 kg
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
239 kg
Type
reactant
Reaction Step Fourteen
Quantity
165 kg
Type
reactant
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17

Identifiers

REACTION_CXSMILES
[C:1]([NH2:4])(=[O:3])[CH3:2].[CH:5]([NH:7][C:8](=[O:10])[CH3:9])=[CH2:6].[CH3:11][O:12][CH:13]([NH:15][C:16](=[O:18])[CH3:17])[CH3:14].C(=O)C>O.CO>[CH3:11][O:12][CH:13]([NH:15][C:16](=[O:18])[CH3:17])[CH3:14].[C:1]([NH2:4])(=[O:3])[CH3:2].[CH3:11][O:12][CH:13]([NH:15][C:16](=[O:18])[CH3:17])[CH3:14].[CH:5]([NH:7][C:8](=[O:10])[CH3:9])=[CH2:6] |f:7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N
Step Two
Name
acetal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=O
Step Four
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Nine
Name
Quantity
15 kg
Type
solvent
Smiles
CO
Step Ten
Name
recycled solution
Quantity
212 kg
Type
reactant
Smiles
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)NC(C)=O
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C)NC(C)=O
Step Fourteen
Name
Quantity
239 kg
Type
reactant
Smiles
C(C)(=O)N
Step Fifteen
Name
Quantity
165 kg
Type
reactant
Smiles
C(C)=O
Step 16
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)NC(C)=O
Step 17
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C)NC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained by the filtrate recovery step
ADDITION
Type
ADDITION
Details
were added
ADDITION
Type
ADDITION
Details
thoroughly mixed
CUSTOM
Type
CUSTOM
Details
to prepare a reaction
WAIT
Type
WAIT
Details
Of this starting material, 450 L was fed each hour through the top of a reactor
ADDITION
Type
ADDITION
Details
filled with 150 L of the strongly acidic ion-exchange resin "Dowex MSC-1" (registered trademark)
CUSTOM
Type
CUSTOM
Details
The reaction results
CUSTOM
Type
CUSTOM
Details
after neutralization of the reaction solution obtained through the outlet at the bottom of the reactor
CUSTOM
Type
CUSTOM
Details
results

Outcomes

Product
Name
Type
product
Smiles
COC(C)NC(C)=O
Name
Type
product
Smiles
C(C)(=O)N.COC(C)NC(C)=O.C(=C)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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